Dipentylzinc
Description
Dipentylzinc (Zn(C₅H₁₁)₂) is an organozinc compound featuring two pentyl groups bonded to a central zinc atom. It is a pyrophoric liquid that reacts vigorously with oxygen, water, and other electrophilic agents. Structurally, it belongs to the class of dialkylzinc compounds, which are widely employed in organic synthesis and polymer chemistry due to their nucleophilic alkyl groups .
Properties
CAS No. |
14402-93-8 |
|---|---|
Molecular Formula |
C10H22Zn |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
zinc;pentane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI Key |
XMDFGRGFVRKBKS-UHFFFAOYSA-N |
SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Synonyms |
Dipentylzinc |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethylzinc (ZnEt₂)
Structural and Functional Differences :
- Shorter Alkyl Chains : The ethyl groups in ZnEt₂ result in higher volatility and faster reaction kinetics compared to Dipentylzinc.
- Reactivity with Sulfur : ZnEt₂ forms clusters like [Zn(SEt)Et]₁₀ when reacted with equimolar sulfur, contrasting with this compound’s polysulfide polymers (PE-Sₖ-PE) .
- Hydrolysis Products: Hydrolysis of ZnEt₂ produces ethane and ethanol, whereas this compound yields pentane and pentanol, reflecting chain-length-dependent selectivity .
Table 1: Reaction Comparison with Sulfur
| Compound | Sulfur Ratio | Product | Functionalization Efficiency |
|---|---|---|---|
| This compound | 4:1 (S:Zn) | PE-Sₖ-PE (k = 1–3+) | 71% |
| Diethylzinc | 1:1 (S:Zn) | [Zn(SEt)Et]₁₀ clusters | Not reported |
Dicyclopentylzinc (Zn(C₅H₉)₂)
Diphenylzinc (ZnPh₂)
Sources :
Research Findings and Industrial Relevance
- Thermal Stability : Polysulfides derived from this compound (PE-Sₖ-PE) decompose at 80°C, reducing sulfur chain length (k ≥ 3), which limits high-temperature applications .
- Catalytic Potential: Dicyclopentylzinc’s asymmetric amplification (up to 57% yield with 99% ee) highlights its superiority in enantioselective synthesis over this compound .
- Material Science : this compound’s end-functionalization with iodine enables scalable production of 1-iodoalkanes (C₄₈–C₈₈), which exhibit melting points up to 110°C, useful in lubricant additives .
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